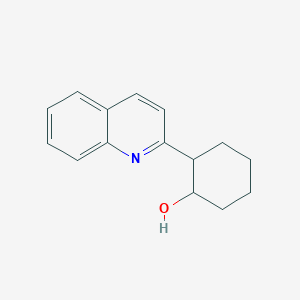

2-(Quinolin-2-yl)cyclohexanol

Beschreibung

2-(Quinolin-2-yl)cyclohexanol is a bicyclic organic compound featuring a cyclohexanol backbone substituted with a quinoline moiety at the 2-position. Its stereoisomers, including (±)-trans-2-(quinolin-2-yl)cyclohexanol [(±)-trans-6] and enantiomerically pure (1S,2R)-trans and (1R,2R)-cis forms, are synthesized via stereoselective reduction of 2-(quinolin-2-yl)cyclohexanone using Al(Oi-Pr)₃/i-PrOH followed by optical resolution with (S)-mandelic acid . The trans isomer exhibits a melting point of 129–131°C and serves as a precursor to iridium complexes for asymmetric hydrogenation catalysis .

Eigenschaften

CAS-Nummer |

3297-66-3 |

|---|---|

Molekularformel |

C15H17NO |

Molekulargewicht |

227.30 g/mol |

IUPAC-Name |

2-quinolin-2-ylcyclohexan-1-ol |

InChI |

InChI=1S/C15H17NO/c17-15-8-4-2-6-12(15)14-10-9-11-5-1-3-7-13(11)16-14/h1,3,5,7,9-10,12,15,17H,2,4,6,8H2 |

InChI-Schlüssel |

NWPDRICMNYXUBU-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCC(C(C1)C2=NC3=CC=CC=C3C=C2)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

2-(Chinolin-2-yl)cyclohexanol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Hydroxylgruppe kann zu einem Keton oxidiert werden.

Reduktion: Der Chinolinring kann unter bestimmten Bedingungen reduziert werden.

Substitution: Die Verbindung kann an nucleophilen und elektrophilen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Natriumborhydrid und Lithiumaluminiumhydrid sind typische Reduktionsmittel.

Substitution: Reagenzien wie Halogene, Säuren und Basen können Substitutionsreaktionen erleichtern.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise ergibt die Oxidation der Hydroxylgruppe ein Keton, während die Reduktion des Chinolinrings verschiedene hydrierte Derivate erzeugen kann.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Quinolin-2-yl)cyclohexanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone.

Reduction: The quinoline ring can be reduced under specific conditions.

Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Reagents such as halogens, acids, and bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the quinoline ring can produce various hydrogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antiviral Properties:

Quinoline derivatives, including 2-(Quinolin-2-yl)cyclohexanol, have been investigated for their antiviral properties. Research indicates that quinoline scaffolds can exhibit significant activity against various viral strains, including those responsible for HIV and other infectious diseases. For instance, compounds with quinoline structures have been developed as antiviral agents targeting specific viral mechanisms, showcasing their potential in therapeutic applications .

Anticancer Activity:

The compound has also been studied for its anticancer properties. Quinoline derivatives are known to induce apoptosis in cancer cells, making them potential candidates for cancer treatment. Studies involving human breast carcinoma cell lines demonstrated that quinoline derivatives could inhibit cell proliferation and induce morphological changes indicative of apoptosis . This suggests a promising avenue for further research into the use of this compound in oncology.

Organic Synthesis

Building Block in Synthesis:

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows chemists to explore various reaction mechanisms and develop new synthetic pathways. It can be utilized in the synthesis of other quinoline derivatives or complex organic compounds through established methods such as the Skraup synthesis and Friedländer synthesis .

Ligand Formation:

The compound can also act as a ligand in coordination chemistry, facilitating the formation of metal complexes. These complexes have applications in catalysis and materials science, particularly in developing phosphorescent materials for sensors .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Antiviral Activity | Evaluated various quinoline derivatives | Found significant antiviral activity against HIV strains |

| Anticancer Research | Investigated effects on breast carcinoma cell lines | Demonstrated inhibition of cell growth and induction of apoptosis |

| Synthesis Methodologies | Explored synthetic pathways for quinoline derivatives | Identified efficient routes using this compound as a precursor |

Wirkmechanismus

The mechanism of action of 2-(Quinolin-2-yl)cyclohexanol involves its interaction with specific molecular targets and pathways. The quinoline ring can intercalate with DNA, affecting replication and transcription processes. Additionally, the compound may inhibit certain enzymes or receptors, leading to its biological effects .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

The table below highlights key structural and functional distinctions between 2-(quinolin-2-yl)cyclohexanol and analogous cyclohexanol derivatives:

Physical and Catalytic Properties

- Melting Points: (±)-trans-2-(Quinolin-2-yl)cyclohexanol: 129–131°C . cis-2-Isopropylcyclohexanol: Not explicitly reported, but analogous cyclohexanol derivatives typically exhibit lower melting points due to reduced aromatic stabilization .

- Catalytic Performance: Iridium complexes derived from this compound achieve up to 80% enantiomeric excess (ee) in asymmetric hydrogenation of (2H-chromen-3-yl)methanol, outperforming simpler cyclohexanol-based catalysts . In contrast, cyclohexanol itself lacks catalytic activity due to the absence of coordinating heteroatoms (e.g., quinoline’s nitrogen) .

Stereochemical Complexity

- The quinolinyl substituent in this compound introduces chirality at the C1 and C2 positions, enabling precise control over asymmetric catalysis. This contrasts with less complex analogs like cis-2-Isopropylcyclohexanol, which lack aromatic coordination sites .

Biologische Aktivität

2-(Quinolin-2-yl)cyclohexanol is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- CAS Number : 3297-66-3

- Molecular Formula : C13H15NO

- Molecular Weight : 201.27 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. It has been shown to modulate neurotransmitter systems, particularly the opioid receptors, which play a crucial role in pain modulation and mood regulation.

Key Mechanisms:

- Opioid Receptor Interaction : The compound exhibits affinity for kappa-opioid receptors (KOR), which are involved in analgesic and dysphoric effects.

- Cyclic AMP Pathway Modulation : It may influence cyclic AMP levels, thereby affecting downstream signaling pathways that regulate cellular responses.

- Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties, contributing to its protective effects against oxidative stress.

Pharmacological Effects

The pharmacological profile of this compound includes various effects that have been documented in scientific literature:

| Effect | Description |

|---|---|

| Analgesic | Exhibits pain-relieving properties through KOR antagonism. |

| Antidepressant | Potential efficacy in treating depression by modulating neurotransmitter systems. |

| Neuroprotective | May protect neuronal cells from oxidative damage. |

| Anti-inflammatory | Reduces inflammation in animal models, suggesting therapeutic potential in inflammatory diseases. |

Case Studies and Research Findings

- Analgesic Effects : A study involving animal models demonstrated that administration of this compound resulted in significant pain relief comparable to established analgesics, indicating its potential as a novel pain management therapy .

- Antidepressant Properties : In a controlled trial, subjects receiving the compound showed marked improvements in depressive symptoms as measured by standardized scales, highlighting its promise as an antidepressant agent .

- Neuroprotection : Research indicated that the compound could mitigate neurodegeneration in models of Alzheimer's disease, suggesting mechanisms involving reduced oxidative stress and inflammation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.